molecular formula C7H6Br2FN B1410829 2,4-Dibromo-5-fluorobenzylamine CAS No. 1804933-03-6

2,4-Dibromo-5-fluorobenzylamine

Cat. No.: B1410829
CAS No.: 1804933-03-6
M. Wt: 282.94 g/mol
InChI Key: DSASPWWWJGFDDU-UHFFFAOYSA-N
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Description

2,4-Dibromo-5-fluorobenzylamine is an organic compound that belongs to the class of benzylamines It is characterized by the presence of two bromine atoms and one fluorine atom attached to a benzene ring, with an amine group (-NH2) attached to the benzyl position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dibromo-5-fluorobenzylamine typically involves the bromination and fluorination of benzylamine derivatives. One common method includes the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes:

    Large-scale bromination: Using industrial reactors to handle larger quantities of bromine and benzylamine.

    Efficient fluorination: Employing continuous flow reactors for the fluorination step to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dibromo-5-fluorobenzylamine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Reagents like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or ethanol.

Major Products:

    Substitution: Formation of substituted benzylamines.

    Oxidation: Formation of nitrobenzylamines or nitriles.

    Reduction: Formation of primary amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,4-Dibromo-5-fluorobenzylamine involves its interaction with various molecular targets:

Comparison with Similar Compounds

Uniqueness: 2,4-Dibromo-5-fluorobenzylamine is unique due to the presence of both bromine and fluorine atoms, which impart distinct reactivity and properties. This makes it a valuable intermediate in organic synthesis and a potential candidate for pharmaceutical development.

Properties

IUPAC Name

(2,4-dibromo-5-fluorophenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Br2FN/c8-5-2-6(9)7(10)1-4(5)3-11/h1-2H,3,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSASPWWWJGFDDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)Br)Br)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Br2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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